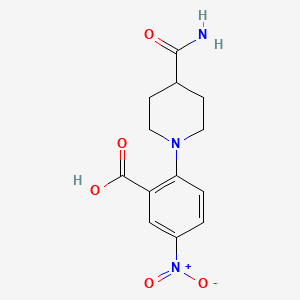

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid is a compound that is not directly described in the provided papers. However, the papers do discuss related compounds that share some structural features, such as the presence of a nitrobenzoic acid moiety and carbamoyl groups. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic scaffolds and their supramolecular structures .

Synthesis Analysis

The synthesis of related compounds involves several steps, including alkaline hydrolysis and aqueous reactions with metal carbonates. For instance, 2-carbamoyl-4-nitrobenzoic acid was prepared by alkaline hydrolysis of 4-nitrophthalimide, followed by a reaction with MgCO3 to form a complex with a hexaaquamagnesium(II) cation and a free uncoordinated 2-carbamoyl-4-nitrobenzoate anion . This process highlights the reactivity of the nitrobenzoic acid moiety and its ability to form coordination compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using crystallography. For example, the crystal structure of 2-amino-4-nitrobenzoic acid and its cocrystals with other molecules have been described, showcasing the importance of hydrogen bonding in the formation of supramolecular structures . These structures provide insight into the potential geometries and intermolecular interactions that 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid might exhibit.

Chemical Reactions Analysis

The related compounds are shown to participate in various chemical reactions, such as the formation of cocrystals and the ability to act as building blocks for solid-phase synthesis. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a multireactive building block for the synthesis of various nitrogenous heterocycles . This suggests that 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid could also be a versatile precursor for the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid are not directly reported, the properties of structurally similar compounds have been studied. For example, spectroscopic studies and DFT calculations have been performed on 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate to determine its vibrational frequencies and molecular structure . Such studies are crucial for understanding the behavior of these compounds under different conditions and can provide a basis for predicting the properties of 2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

- Pharmacology

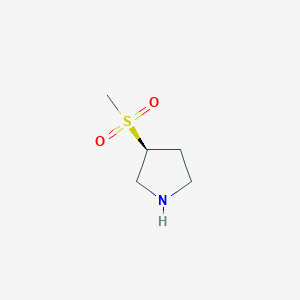

- Revefenacin is a novel, long-acting, and lung-selective muscarinic cholinergic receptor (mAChR) antagonist .

- It’s being developed as a nebulized inhalation solution for the treatment of chronic obstructive pulmonary disease (COPD) .

- The study evaluated the pharmacology of revefenacin at human recombinant mAChRs and in airway tissues from rats, guinea pigs, and humans .

- Revefenacin displayed high affinity (pKI 8.2-9.8) and behaved as a competitive antagonist (pKI, apparent 9.4-10.9) at the five human recombinant mAChRs .

- Revefenacin dissociated significantly slower from the hM3 (t1/2 82 minutes) compared to the hM2 (t1/2 6.9 minutes) mAChR at 37°C, making it kinetically selective for the former subtype .

- In isolated tracheal tissues from rat and guinea pig and isolated bronchial tissues from humans, revefenacin potently antagonized mAChR-mediated contractile responses .

- The antagonistic effects of revefenacin in rat, guinea pig, and human airway tissues were slowly reversible (t1/2 of 13.3, 16, and > 10 hours, respectively) .

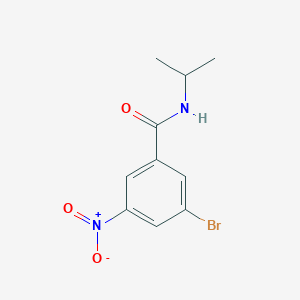

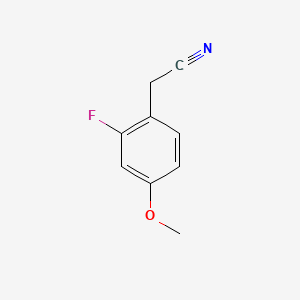

- Chemistry

- This compound is used in the field of chemistry .

- It’s a chemical reagent available for purchase from various suppliers .

- The specific applications or experimental procedures involving this compound are not detailed in the available sources .

- The outcomes or results obtained from using this compound would depend on the specific experiments or reactions it’s used in .

I also found some information about the Suzuki–Miyaura coupling, which involves the use of boron reagents . While this might not directly apply to “2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid”, it could provide some insights into potential research applications of compounds with similar structures.

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-carbamoylpiperidin-1-yl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c14-12(17)8-3-5-15(6-4-8)11-2-1-9(16(20)21)7-10(11)13(18)19/h1-2,7-8H,3-6H2,(H2,14,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIUPGDWCZXMDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Carbamoylpiperidin-1-yl)-5-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328573.png)